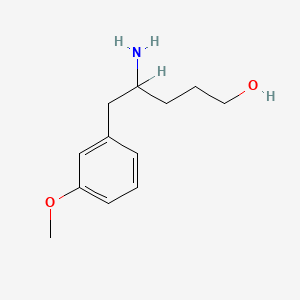

4-amino-5-(3-methoxyphenyl)pentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-5-(3-methoxyphenyl)pentan-1-ol is an amino acid derivative that was first synthesized in 1972 by M. Miyazawa et al. It is a non-proteinogenic amino acid derivative that has been found in a variety of animal tissues, including brain and liver tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-methoxyphenyl)pentan-1-ol typically involves the reaction of 3-bromoanisole with a suitable amine under Grignard conditions. The process involves several steps, including the formation of intermediates and their subsequent conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-5-(3-methoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential antioxidant and anticancer properties. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study on derivatives of 3-(4-methoxyphenyl)amino compounds demonstrated enhanced antioxidant activity compared to ascorbic acid. The synthesized compounds showed promising anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with notable cytotoxic effects observed in U-87 cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 3-(4-methoxyphenyl)amino derivative | U-87 | 15.0 |

| 3-(4-methoxyphenyl)amino derivative | MDA-MB-231 | 20.0 |

Cosmetic Applications

The compound's structural characteristics suggest potential use in cosmetic formulations, particularly as a moisturizing agent or skin conditioner.

- Case Study : In cosmetic formulation studies, compounds with similar functional groups have been shown to enhance skin hydration and improve product stability. Experimental designs using Box-Behnken methodology indicated that formulations containing such compounds exhibited significant moisturizing effects and stability, making them suitable for topical applications .

| Formulation Component | Effect on Skin | Stability |

|---|---|---|

| 4-amino-5-(3-methoxyphenyl)pentan-1-ol | Moisturizing | Stable over time |

The biological activities of this compound and its derivatives are primarily attributed to their ability to interact with cellular pathways involved in oxidative stress and cell proliferation.

Antioxidant Activity

Research has shown that the compound can act as a free radical scavenger, which is crucial for preventing oxidative damage in cells.

Anticancer Activity

The anticancer potential is linked to the modulation of key signaling pathways involved in tumor growth and metastasis. Studies indicate that such compounds can induce apoptosis in cancer cells, leading to reduced viability.

Mécanisme D'action

The mechanism of action of 4-amino-5-(3-methoxyphenyl)pentan-1-ol involves its conversion to dopamine, a neurotransmitter that plays a key role in the central nervous system. Dopamine acts on various receptors in the brain, influencing mood, behavior, and motor control.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-amino-5-(3-methoxyphenyl)pentan-1-ol is unique due to its specific structure and its role as a precursor to dopamine. This distinguishes it from other similar compounds, which may not have the same biological activity or applications.

Activité Biologique

4-amino-5-(3-methoxyphenyl)pentan-1-ol, also known by its CAS number 82590-42-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO2. The compound features an amino group and a methoxy-substituted phenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may modulate enzyme activities and receptor functions, which can lead to various pharmacological effects:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could explain its effects on the central nervous system.

Anticancer Activity

In related studies, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells showed promising results. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways.

Case Studies and Research Findings

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:

Propriétés

IUPAC Name |

4-amino-5-(3-methoxyphenyl)pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-12-6-2-4-10(9-12)8-11(13)5-3-7-14/h2,4,6,9,11,14H,3,5,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSVMGQGZDSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82590-42-9 |

Source

|

| Record name | Benzenepentanol, delta-amino-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.